

9-Ethyldecacahydro-1H-carbazole: A Technical Literature Review

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Compound of Interest

Compound Name: 9-Ethyldecacahydro-1H-carbazole

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Introduction

9-Ethyldecacahydro-1H-carbazole, a fully saturated derivative of 9-ethylcarbazole, is a heterocyclic amine that has garnered attention primarily in the field of chemical hydrogen storage. Its potential as a Liquid Organic Hydrogen Carrier (LOHC) is attributed to its high hydrogen storage capacity and the reversibility of its hydrogenation/dehydrogenation cycle. While its application in materials science is the main focus of current research, this technical guide aims to provide a comprehensive review of the available scientific literature, covering its synthesis, physicochemical properties, and, where available, its biological profile.

This document summarizes the existing quantitative data and experimental methodologies. It is important to note that while the synthesis of **9-Ethyldecacahydro-1H-carbazole** is described in the context of hydrogen storage studies, detailed characterization data and, notably, any investigation into its biological activity are scarce in the public domain. Consequently, this review also highlights the significant gaps in the current understanding of this molecule's properties, particularly concerning its potential interactions with biological systems.

Synthesis of 9-Ethyldecacahydro-1H-carbazole

The primary and exclusive method reported for the synthesis of **9-Ethyldecahydro-1H-carbazole** is the catalytic hydrogenation of 9-ethylcarbazole. This process involves the addition of hydrogen across the aromatic carbazole core, typically at elevated temperatures and pressures, in the presence of a metal catalyst.

Experimental Protocols and Quantitative Data

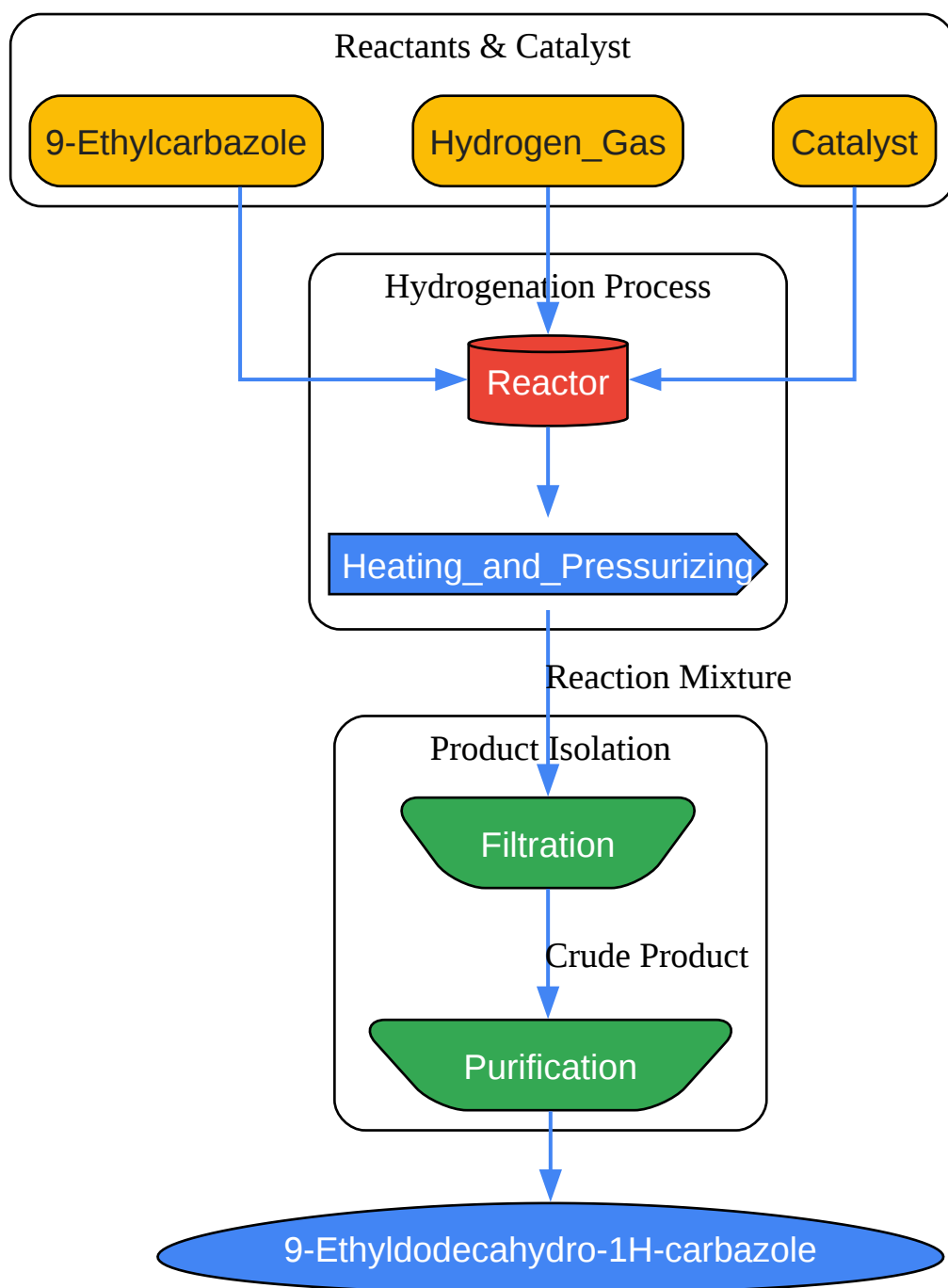
Various catalysts and reaction conditions have been explored to optimize the hydrogenation of 9-ethylcarbazole. The key parameters influencing the reaction's efficiency and hydrogen uptake are the choice of catalyst, temperature, and hydrogen pressure. A summary of the reported quantitative data is presented in the table below.

Catalyst	Substrate	Temperature (°C)	Pressure (MPa)	Hydrogen Uptake (wt.%)	Reference
Raney-Ni	9-Ethylcarbazole	160	0.8	5.81	[1]
5 wt.% Ru/Al ₂ O ₃	9-Ethylcarbazole	Not specified	Not specified	Most active catalyst	[1]
Supported Noble Metal Catalysts	N-ethylcarbazole	130 - 180	up to 7	Not specified	[2]

Note: The literature suggests that the hydrogenation process can lead to the formation of up to 16 stereoisomers of **9-Ethyldecahydro-1H-carbazole**, with six being distinguishable by NMR.[\[2\]](#) However, specific details on the isolation and characterization of these individual isomers are not provided.

Experimental Workflow

The general workflow for the synthesis of **9-Ethyldecahydro-1H-carbazole** via catalytic hydrogenation is depicted in the following diagram.



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A generalized workflow for the synthesis of **9-Ethyldecahydro-1H-carbazole**.

Physicochemical and Spectroscopic Data

The available physicochemical properties of **9-Ethyldecahydro-1H-carbazole** are summarized below. It is critical to note that detailed experimental spectroscopic data, such as

^1H NMR, ^{13}C NMR, and mass spectrometry, for the purified compound are not available in the reviewed scientific literature.

Property	Value	Reference
Molecular Formula	$\text{C}_{14}\text{H}_{25}\text{N}$	
Molecular Weight	207.36 g/mol	
CAS Number	146900-30-3	
IUPAC Name	9-ethyl- 1,2,3,4,4a,4b,5,6,7,8,8a,9a- dodecahydrocarbazole	
Synonyms	Dodecahydro-N- ethylcarbazole, Perhydro-N- ethylcarbazole	

Biological Activity

A comprehensive literature search did not yield any studies on the biological activity of **9-Ethyl-dodecahydro-1H-carbazole** or other fully saturated N-alkylated dodecahydrocarbazoles. The biological activities of the broader carbazole class of compounds, which are aromatic, have been extensively studied. These activities include, but are not limited to, antimicrobial, antitumor, and anti-inflammatory properties. However, it is crucial to emphasize that these findings pertain to the aromatic carbazole scaffold and cannot be extrapolated to the fully saturated dodecahydro derivative. The saturation of the carbazole ring system fundamentally alters its electronic and steric properties, which would almost certainly result in a completely different biological profile.

Signaling Pathways

Due to the absence of any reported biological activity or mechanism of action studies for **9-Ethyl-dodecahydro-1H-carbazole**, there is no information on its potential interactions with any signaling pathways. Therefore, the generation of a signaling pathway diagram is not possible at this time.

Conclusion

9-Ethyldecahydro-1H-carbazole is a molecule of significant interest in the field of hydrogen storage, with its synthesis via catalytic hydrogenation of 9-ethylcarbazole being the primary focus of research. While the general conditions for its synthesis are established, there is a notable lack of detailed experimental protocols for its purification and comprehensive characterization data in the public domain.

Most significantly for the drug development and life sciences community, the biological activity of **9-Ethyldecahydro-1H-carbazole** remains entirely unexplored. The extensive research on the biological properties of aromatic carbazoles does not extend to their saturated counterparts. This represents a substantial gap in the scientific literature and an opportunity for future research to investigate the potential pharmacological profile of this and related saturated carbazole derivatives. Until such studies are conducted, the biological effects and potential therapeutic applications of **9-Ethyldecahydro-1H-carbazole** remain unknown.

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